(R,S)-Anatabine-d4: A Technical Guide for Researchers
(R,S)-Anatabine-d4: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological relevance of (R,S)-Anatabine-d4. The information is intended for researchers, scientists, and drug development professionals engaged in studies involving tobacco alkaloids, nicotinic acetylcholine receptor (nAChR) pharmacology, and related neurological research.
Core Chemical Properties
(R,S)-Anatabine-d4 is the deuterated form of (R,S)-Anatabine, a minor alkaloid found in tobacco (Nicotiana) and other plants of the Solanaceae family. Its primary application in research is as an internal standard for the precise quantification of (R,S)-Anatabine in various biological matrices using mass spectrometry-based techniques.[1] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate differentiation from the endogenous, non-labeled analyte.
Physicochemical Data
The fundamental chemical and physical properties of (R,S)-Anatabine-d4 are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1,2,3,6-tetrahydro-2,3'-bipyridine-2',4',5',6'-d4 | [1] |
| Synonyms | (±)-Anatabine-d4 | [1] |
| CAS Number | 1020719-11-2 | [1] |
| Molecular Formula | C₁₀H₈D₄N₂ | [1] |
| Molecular Weight | 164.2 g/mol | [1] |
| Physical State | Neat oil | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Solubility | Soluble in Chloroform and Methanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Synthesis
A common approach for the synthesis of the anatabine scaffold involves the formation of a chiral ketimine from the condensation of a chiral auxiliary, such as (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, with 3-(aminomethyl)pyridine. This is followed by enantioselective C-alkylation. Subsequent N-deprotection and base-catalyzed intramolecular ring closure yield the desired anatabine enantiomer.[2][3][4]
For the introduction of deuterium atoms onto the pyridine ring, a deuterated pyridine precursor would be utilized in the initial stages of the synthesis.
Experimental Protocols
(R,S)-Anatabine-d4 is a critical tool for the accurate quantification of anatabine in biological samples. Below are detailed methodologies for its use in widely employed analytical techniques.
Quantification of Anatabine in Urine by LC-MS/MS
This protocol describes a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of anatabine in urine, utilizing (R,S)-Anatabine-d4 as an internal standard.[5]
3.1.1. Sample Preparation
-
To 100 µL of urine, add an internal standard solution containing (R,S)-Anatabine-d4.
-
The samples are then subjected to enzymatic hydrolysis to account for any glucuronide conjugates.[5]
-
Proteins and other interfering matrix components are precipitated using an organic solvent.
-
The supernatant is collected for LC-MS/MS analysis.
3.1.2. Liquid Chromatography
-
Column: A C18 reverse-phase column is typically used for the separation.[5]
-
Mobile Phase: A gradient elution with a mixture of aqueous ammonium formate and acetonitrile is employed.[5]
-
Flow Rate: A flow rate of 20 μL/min is maintained.[5]
-
Column Temperature: The column is maintained at 40°C.[5]
3.1.3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI) is used.[5]
-
Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
Mass Transitions:
-
Anatabine: Specific precursor-to-product ion transitions are monitored.
-
(R,S)-Anatabine-d4: The corresponding mass-shifted transitions are monitored.
-
The workflow for this analytical method is depicted below.
Analysis of Anatabine in Tobacco by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of tobacco alkaloids. (R,S)-Anatabine-d4 can be used as an internal standard to ensure accuracy.
3.2.1. Sample Preparation
-
A known amount of tobacco is extracted with an organic solvent.
-
An internal standard solution containing (R,S)-Anatabine-d4 is added to the extract.
-
The extract is then concentrated and may be derivatized to improve chromatographic properties.
3.2.2. Gas Chromatography
-
Column: A capillary column, such as a DB-5 MS, is suitable for the separation of tobacco alkaloids.[6]
-
Injector: The sample is introduced via a split/splitless injector.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure the separation of the various alkaloids.
3.2.3. Mass Spectrometry
-
Ionization: Electron ionization (EI) at 70 eV is standard.[7]
-
Detection: A quadrupole mass spectrometer is used in either full scan or selected ion monitoring (SIM) mode.
The general workflow for GC-MS analysis is illustrated below.
Biological Activity and Signaling Pathways
While (R,S)-Anatabine-d4 is primarily used as an analytical standard, the biological activity of its non-deuterated counterpart, (R,S)-Anatabine, is of significant interest to researchers. Anatabine is an agonist at various nicotinic acetylcholine receptors (nAChRs).[1]
Interaction with Nicotinic Acetylcholine Receptors
Anatabine has been shown to be an agonist of α4β2 and α7 nAChR subtypes.[8][9] The activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the initiation of downstream signaling cascades. The interaction of anatabine with nAChRs is a key area of research for understanding its potential neuropharmacological effects.
The simplified signaling pathway initiated by anatabine binding to nAChRs is depicted below.
Modulation of Dopamine Release
A significant consequence of nAChR activation in certain brain regions is the modulation of neurotransmitter release. Anatabine has been demonstrated to stimulate the release of dopamine from rat striatal slices.[10] This effect is believed to be mediated by the activation of nAChRs located on dopaminergic nerve terminals.
The proposed mechanism for anatabine-induced dopamine release is outlined in the following diagram.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (R,S)-Anatabine-d4. It is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety practices, including the use of personal protective equipment, should be followed.
Conclusion
(R,S)-Anatabine-d4 is an indispensable tool for the accurate and reliable quantification of anatabine in complex biological matrices. A thorough understanding of its chemical properties and the appropriate analytical methodologies is crucial for obtaining high-quality data in research settings. Furthermore, knowledge of the biological activities of the parent compound, (R,S)-Anatabine, provides a valuable context for its study in the fields of neuropharmacology and toxicology. This guide serves as a comprehensive resource to support researchers in their investigations involving this important deuterated tobacco alkaloid.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aua.gr [aua.gr]
- 8. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minor alkaloids of tobacco release [3H]dopamine from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
